![molecular formula C16H19FN4OS B4676627 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4676627.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide
Overview
Description
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide, commonly known as FPTP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the piperazine family of compounds, which are known for their diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of FPTP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that FPTP has a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its therapeutic effects. Additionally, FPTP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPTP in lab experiments is its well-characterized pharmacology. The compound has been extensively studied in animal models, and its mechanism of action is relatively well-understood. Additionally, FPTP has been shown to have a good safety profile in animal studies. However, one limitation of using FPTP in lab experiments is its relatively low potency compared to other compounds with similar pharmacological activities.
Future Directions
There are a number of future directions for research on FPTP. One area of research is the development of more potent analogs of FPTP that may have improved therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of FPTP and its potential use in the treatment of various neurological disorders. Finally, more research is needed to determine the safety and efficacy of FPTP in humans.
Scientific Research Applications
FPTP has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been its potential use as a treatment for various neurological disorders, including schizophrenia, depression, and anxiety. Studies have shown that FPTP has anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a promising candidate for further research.
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-12(15(22)19-16-18-6-11-23-16)20-7-9-21(10-8-20)14-5-3-2-4-13(14)17/h2-6,11-12H,7-10H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXESCMSPUDWMTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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